Allyl hydrogen 2-butenedioate

Radical polymerization Copolymerization kinetics Charge-transfer complex

Allyl hydrogen 2-butenedioate (CAS 44981-48-8) is a monoallyl ester of butenedioic acid, formally designated as the (E)- or trans-isomer (allyl hydrogen fumarate) based on its IUPAC descriptor (E)-4-allyloxy-4-oxobut-2-enoic acid. The compound possesses both a polymerizable allyl group and a free carboxylic acid moiety, classifying it as an unsaturated monoester dicarboxylic acid.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 44981-48-8
Cat. No. B7824173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl hydrogen 2-butenedioate
CAS44981-48-8
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C=CC(=O)O
InChIInChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9)
InChIKeyPEKZMKOVRVVTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Hydrogen 2-Butenedioate (CAS 44981-48-8): Procurement-Relevant Identity and Stereochemical Scope


Allyl hydrogen 2-butenedioate (CAS 44981-48-8) is a monoallyl ester of butenedioic acid, formally designated as the (E)- or trans-isomer (allyl hydrogen fumarate) based on its IUPAC descriptor (E)-4-allyloxy-4-oxobut-2-enoic acid . The compound possesses both a polymerizable allyl group and a free carboxylic acid moiety, classifying it as an unsaturated monoester dicarboxylic acid . Its CAS registry cross-references both the maleate (Z-isomer, CAS 2424-58-0) and fumarate (E-isomer, CAS 55464-76-1) forms, making stereochemical specification critical for procurement decisions .

E
StereochemistryE-isomer (fumarate configuration) for polymerization studies
+
FunctionalityPolymerizable allyl group and free carboxylic acid moiety
Physical formCrystalline solid at ambient temperature

Why Monoallyl Butenedioate Isomer Selection Determines Polymerization and Formulation Outcomes


In-class substitution between allyl hydrogen maleate (Z-isomer) and allyl hydrogen fumarate (E-isomer) is not scientifically neutral. The cis/trans geometry of the butenedioate double bond fundamentally alters monomer reactivity ratios, cyclopolymerization propensity, and charge-transfer complex formation during radical copolymerization [1]. The E-isomer exhibits markedly enhanced copolymerization rates with styrene compared to the Z-isomer, and only the E-isomer demonstrates a rate maximum at equimolar monomer feed—a phenomenon absent in the Z-isomer [1]. Additionally, physical property differences, including a distinct melting point (66–68 °C) for the E-isomer versus a non-crystalline liquid state for the Z-isomer, affect handling, storage, and formulation workflows .

Copolymerization rate may shift markedly
Z-isomer lacks charge-transfer complex formation with styrene; reported E-isomer analog exhibited rate maximum at equimolar feed while Z-isomer did not.
Physical state mismatch alters handling
E-isomer is a crystalline solid at RT; Z-isomer is a liquid. Substitution may disrupt solid-dispensing workflows and storage stability.
ZnO co-agent dependency may differ
Monoallyl ester co-agent function in peroxide-cured elastomers requires ZnO presence; diallyl esters function without ZnO, limiting class-level interchangeability.

Quantitative Differentiation Evidence for Allyl Hydrogen 2-Butenedioate Versus Closest Analogs


Stereochemical Impact on Radical Copolymerization Rate with Styrene: E-Isomer vs. Z-Isomer

In radical copolymerization with styrene (St) initiated by AIBN at 60 °C in bulk, the methyl allyl fumarate (MAF, E-isomer analog of allyl hydrogen 2-butenedioate) exhibits a substantially enhanced polymerization rate compared to methyl allyl maleate (MAM, Z-isomer analog). Critically, the MAF–St system shows a maximum copolymerization rate at a 1:1 molar feed ratio, whereas no rate maximum is observed for the MAM–St system [1]. The copolymerizability of MAF with styrene is described as 'quite high,' while that of MAM is 'very poor' [1]. This differential behavior is attributed to charge-transfer complex formation between the electron-accepting fumarate double bond and the electron-donating styrene, a pathway sterically disfavored in the cis-maleate configuration [1].

E vs Z copolymerization
Head-to-head
Methyl allyl fumarate (E-analog) copolymerized with styrene showing a rate maximum at 1:1 molar feed; methyl allyl maleate (Z-analog) exhibited no maximum and very poor incorporation [1].
E-isomer stereochemistry may support efficient styrene copolymerization.
Based on methyl ester analog study; AIBN, 60 °C bulk.
Radical polymerization Copolymerization kinetics Charge-transfer complex

Physical Property Differentiation: Melting Point, Boiling Point, and Handling Characteristics

Allyl hydrogen fumarate (E-isomer, CAS 55464-76-1, encompassed by target CAS 44981-48-8) is a crystalline solid at ambient temperature with a reported melting point of 66–68 °C and a boiling point of 145–149 °C at 9 Torr . In contrast, allyl hydrogen maleate (Z-isomer, CAS 2424-58-0) is a liquid at room temperature with a predicted boiling point of approximately 282.8 °C at 760 mmHg [1]. The predicted density for both isomers is approximately 1.192 g/cm³; however, the E-isomer has a predicted pKa of 3.34 ± 0.10 . This solid-versus-liquid distinction at standard storage temperatures directly impacts weighing accuracy, dissolution protocols, and storage stability requirements.

Physical state
Cross-study comparable
E-isomer: mp 66–68 °C, crystalline solid at 25 °C. Z-isomer: liquid at 25 °C.
Solid form may simplify weighing and storage.
Predicted density ~1.192 g/cm³ for both isomers.
Physical chemistry Thermal properties Formulation handling

ZnO-Dependent Crosslinking Co-Agent Activity in Ethylene-Propylene Elastomers

In ethylene-propylene rubber (EPR) and ethylene-propylene-diene rubber (EPDR) formulations cured with dicumyl peroxide, monoallyl maleate acts as a curing co-agent but only in the presence of ZnO. Without ZnO, the monoallyl ester does not significantly enhance crosslink density [1]. Diallyl esters, by contrast, function as effective co-agents independent of ZnO [1]. ZnO modified with monoallyl maleate was less efficient than unmodified ZnO as an activator of sulfur curing in EPDM (Table 3 of the source) [1], yet ZnO modified with carboxylic-group-containing co-agents reinforced EPR to a greater extent than unmodified ZnO (Tables 4–5) [1]. This ZnO-dependence is a distinct mechanistic feature of the monoallyl ester class.

ZnO co-agent dependency
Class-level
Monoallyl maleate enhanced crosslink density in EPR/EPDM only when ZnO was present; diallyl esters functioned without ZnO [2].
Co-formulation with ZnO may be required for co-agent effect in peroxide-cured elastomers.
Class-level observation; ZnO-modified systems showed varied reinforcement.
Elastomer curing Peroxide crosslinking Rubber compounding

High-Value Application Scenarios for Allyl Hydrogen 2-Butenedioate Based on Verified Differentiation Evidence


Styrene Copolymer Synthesis Requiring High Monomer Incorporation Efficiency

When copolymerizing with styrene via radical initiation, specifying the E-isomer (allyl hydrogen fumarate, CAS 44981-48-8 or 55464-76-1) is essential for achieving high copolymerization rates and effective monomer incorporation. The Z-isomer (allyl hydrogen maleate) exhibits very poor copolymerizability with styrene due to the absence of favorable charge-transfer complex formation [1]. Procurement should explicitly request the E-configuration and verify stereochemical purity by NMR or HPLC before use.

Solid-Phase Formulation and Automated Dispensing Workflows

For applications requiring precise gravimetric dispensing via automated solid-handling platforms, the E-isomer's crystalline solid form at room temperature (mp 66–68 °C ) provides superior handling accuracy compared to the liquid Z-isomer. This solid-state advantage extends to long-term storage stability and reduced volatility losses during weighing operations.

Peroxide-Cured Elastomer Formulations Requiring ZnO-Activated Co-Agent Systems

In EPR and EPDR peroxide-curing formulations, monoallyl butenedioate esters function as ZnO-dependent co-agents, increasing crosslink density and mechanical reinforcement only when ZnO is present in the formulation [2]. This ZnO-dependence distinguishes monoallyl esters from diallyl esters and must be accounted for in compound design. The carboxylic acid functionality further contributes to ionic aggregate formation that enhances elastomer reinforcement [2].

Application
Selection Property
Validation Focus
Radical copolymerization with styrene
E-isomer stereochemistry
Copolymerization rate and monomer incorporation
Automated solid-dispensing workflows
Crystalline solid at ambient
Weighing accuracy and storage stability
Peroxide-cured EPR/EPDM elastomers
ZnO-dependent co-agent activity
Crosslink density with ZnO presence
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